molecular formula C5H3BBrF3KN B1392273 Potassium (6-bromopyridin-2-yl)trifluoroborate CAS No. 1189097-42-4

Potassium (6-bromopyridin-2-yl)trifluoroborate

Cat. No.: B1392273
CAS No.: 1189097-42-4
M. Wt: 263.89 g/mol
InChI Key: GQYZAKDATAMXQN-UHFFFAOYSA-N
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Description

Potassium (6-bromopyridin-2-yl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is known for its stability, ease of handling, and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (6-bromopyridin-2-yl)trifluoroborate can be synthesized through the reaction of 6-bromopyridine with boron trifluoride etherate, followed by treatment with potassium bifluoride (KHF2). The reaction typically proceeds under mild conditions, often at room temperature, and yields a stable, crystalline product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Potassium (6-bromopyridin-2-yl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .

Common Reagents and Conditions

In Suzuki–Miyaura cross-coupling reactions, the compound reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate or sodium hydroxide. The reaction typically occurs in an aqueous or organic solvent at temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium (6-bromopyridin-2-yl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (6-bromopyridin-2-yl)trifluoroborate in Suzuki–Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Potassium (6-bromopyridin-2-yl)trifluoroborate is compared with other organotrifluoroborates such as potassium phenyltrifluoroborate and potassium vinyltrifluoroborate. While all these compounds share similar stability and reactivity, this compound is unique due to its bromopyridine moiety, which imparts specific electronic and steric properties that can influence the outcome of cross-coupling reactions .

List of Similar Compounds

Properties

IUPAC Name

potassium;(6-bromopyridin-2-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BBrF3N.K/c7-5-3-1-2-4(11-5)6(8,9)10;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYZAKDATAMXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=NC(=CC=C1)Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BBrF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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